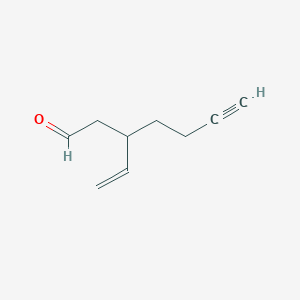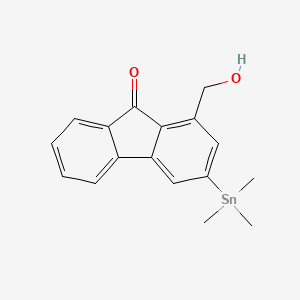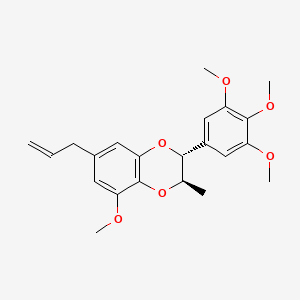
7-Phosphorosooxycyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phosphorosooxycyclohepta-1,3,5-triene is a unique organophosphorus compound characterized by a seven-membered ring structure with alternating double bonds and a phosphorosooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phosphorosooxycyclohepta-1,3,5-triene typically involves the reaction of cyclohepta-1,3,5-triene with a phosphorus oxychloride derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the phosphorosooxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Phosphorosooxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxy derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorosooxy group to a phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorosooxy and phosphine oxide derivatives, as well as substituted cycloheptatriene compounds.
Scientific Research Applications
7-Phosphorosooxycyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Phosphorosooxycyclohepta-1,3,5-triene involves its interaction with various molecular targets. The phosphorosooxy group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s ability to undergo electrophilic substitution makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but lacking the phosphorosooxy group.
Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cycloheptatriene ring.
Properties
CAS No. |
114601-97-7 |
|---|---|
Molecular Formula |
C7H7O2P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
7-phosphorosooxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-7-5-3-1-2-4-6-7/h1-7H |
InChI Key |
MSABFNVVQAEHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)OP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

